molecular formula C7H6BrN3 B13586545 3-(5-Bromopyrimidin-2-yl)propanenitrile CAS No. 2228784-79-8

3-(5-Bromopyrimidin-2-yl)propanenitrile

Cat. No.: B13586545
CAS No.: 2228784-79-8
M. Wt: 212.05 g/mol
InChI Key: RYKLXPNNROPJHH-UHFFFAOYSA-N
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Description

3-(5-Bromopyrimidin-2-yl)propanenitrile is an organic compound with the molecular formula C7H6BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromopyrimidin-2-yl)propanenitrile typically involves the bromination of pyrimidine derivatives followed by the introduction of a propanenitrile group. One common method involves the reaction of 5-bromopyrimidine with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromopyrimidin-2-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF, DMSO).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products Formed:

Scientific Research Applications

3-(5-Bromopyrimidin-2-yl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyrimidin-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    5-Bromopyrimidine: A simpler derivative without the propanenitrile group.

    3-(5-Chloropyrimidin-2-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine.

    3-(5-Fluoropyrimidin-2-yl)propanenitrile: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 3-(5-Bromopyrimidin-2-yl)propanenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. The bromine atom can be easily substituted, and the nitrile group can undergo various reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

2228784-79-8

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

3-(5-bromopyrimidin-2-yl)propanenitrile

InChI

InChI=1S/C7H6BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-2H2

InChI Key

RYKLXPNNROPJHH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCC#N)Br

Origin of Product

United States

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